4,6-dimethyl-1H-indole-3-carbaldehyde
CAS No.:
Cat. No.: VC15983911
Molecular Formula: C11H11NO
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H11NO |
---|---|
Molecular Weight | 173.21 g/mol |
IUPAC Name | 4,6-dimethyl-1H-indole-3-carbaldehyde |
Standard InChI | InChI=1S/C11H11NO/c1-7-3-8(2)11-9(6-13)5-12-10(11)4-7/h3-6,12H,1-2H3 |
Standard InChI Key | NOIHGGOSCVUESP-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C2C(=C1)NC=C2C=O)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The core structure of 4,6-dimethyl-1H-indole-3-carbaldehyde consists of a bicyclic indole scaffold with substituents influencing its electronic and steric profiles. The methyl groups at positions 4 and 6 enhance steric hindrance, potentially modulating reactivity at the 3-position carbaldehyde group. Computational studies predict a planar indole ring system, with the formyl group adopting a conformation perpendicular to the ring to minimize steric clashes .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 173.211 g/mol |
Density | |
Boiling Point | |
Flash Point | |
2.60 | |
Vapor Pressure | at |
Synthetic Methodologies
Table 2: Hypothetical Synthetic Routes
Method | Reagents/Conditions | Challenges |
---|---|---|
Vilsmeier-Haack | , , | Purification of polar byproducts |
Friedel-Crafts Acylation | , , | Regioselectivity control |
Applications in Pharmaceutical Chemistry
Antimicrobial Agents
Indole derivatives are renowned for their antimicrobial properties. A recent study on 2-(1H-indol-3-yl)quinazolin-4(1H)-ones demonstrated potent activity against Staphylococcus aureus (MIC = 4 µg/mL), with the indole moiety critical for binding to bacterial topoisomerase IV . The electron-withdrawing carbaldehyde group in 4,6-dimethyl-1H-indole-3-carbaldehyde could enhance interactions with microbial enzymes, though direct evidence remains unexplored.
Kinase Inhibitors
The planar indole scaffold is a privileged structure in kinase inhibitor design. For instance, 4,5,6,7-tetrahydro-1H-indazole derivatives bearing indole substituents showed inhibitory activity against cyclin-dependent kinases (CDKs), with IC values < 100 nM . Introducing a carbaldehyde group at the 3-position may facilitate Schiff base formation with lysine residues in ATP-binding pockets.
Future Directions
Synthetic Optimization
Developing catalytic asymmetric methods for introducing the carbaldehyde group could yield enantiomerically pure variants, valuable for chiral drug synthesis. Transition-metal-catalyzed C–H activation represents an underexplored avenue .
Biological Screening
Priority areas include:
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Anticancer Activity: Testing against NCI-60 cell lines to identify lead candidates.
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Antiviral Potential: Screening for inhibition of viral proteases (e.g., SARS-CoV-2 M).
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ADMET Profiling: Assessing pharmacokinetic properties like solubility and metabolic stability.
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